molecular formula C12H9ClN4S B5861812 2-[(2-CHLOROPHENYL)METHYL]-5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOLE

2-[(2-CHLOROPHENYL)METHYL]-5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOLE

Cat. No.: B5861812
M. Wt: 276.75 g/mol
InChI Key: MSXIMJZRNHGFEG-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a chlorophenylmethyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methyl]-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-chlorobenzyl)-1H-tetrazole with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)methyl]-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chlorophenyl)methyl]-2H-tetrazole: Lacks the thiophenyl group.

    5-(Thiophen-2-yl)-2H-tetrazole: Lacks the chlorophenylmethyl group.

    2-[(2-Bromophenyl)methyl]-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of both the chlorophenylmethyl and thiophenyl groups in 2-[(2-chlorophenyl)methyl]-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole provides unique chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-thiophen-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-10-5-2-1-4-9(10)8-17-15-12(14-16-17)11-6-3-7-18-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXIMJZRNHGFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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